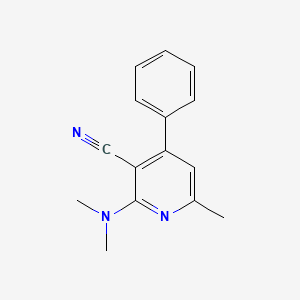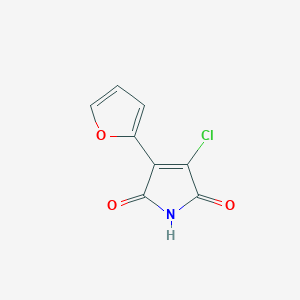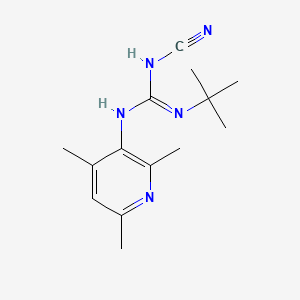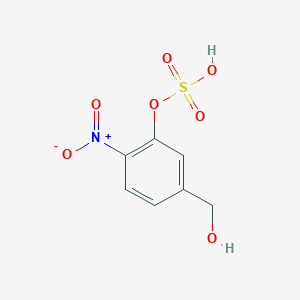![molecular formula C13H22INO B14601166 N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide CAS No. 61185-98-6](/img/structure/B14601166.png)
N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyphenyl group attached to an ethanaminium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide typically involves the reaction of N,N-diethylethanamine with 4-hydroxybenzyl iodide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the ethanaminium iodide moiety can engage in ionic interactions. These interactions facilitate the compound’s binding to target proteins or enzymes, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride
- N,N-Diethyl-N-[(4-methoxyphenyl)methyl]ethanaminium iodide
Uniqueness
N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide stands out due to its specific hydroxyphenyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.
Properties
CAS No. |
61185-98-6 |
|---|---|
Molecular Formula |
C13H22INO |
Molecular Weight |
335.22 g/mol |
IUPAC Name |
triethyl-[(4-hydroxyphenyl)methyl]azanium;iodide |
InChI |
InChI=1S/C13H21NO.HI/c1-4-14(5-2,6-3)11-12-7-9-13(15)10-8-12;/h7-10H,4-6,11H2,1-3H3;1H |
InChI Key |
GESLRNBARHTTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=C(C=C1)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)


![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)





![2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14601114.png)



